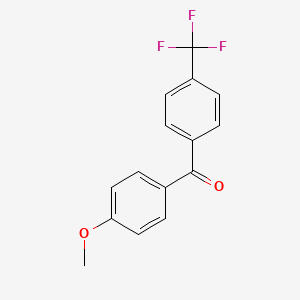

4-Methoxy-4'-trifluoromethylbenzophenone

CAS No.: 6185-76-8

Cat. No.: VC7808120

Molecular Formula: C15H11F3O2

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6185-76-8 |

|---|---|

| Molecular Formula | C15H11F3O2 |

| Molecular Weight | 280.24 g/mol |

| IUPAC Name | (4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C15H11F3O2/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18/h2-9H,1H3 |

| Standard InChI Key | IDGRRJWQDJEWGN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |

Introduction

4-Methoxy-4'-trifluoromethylbenzophenone is an organic compound belonging to the benzophenone class, characterized by its unique structure featuring a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to two phenyl rings connected by a carbonyl group (C=O). This compound has been of interest in various chemical applications due to its distinctive properties imparted by these substituents.

Synthesis Methods

While specific synthesis methods for 4-Methoxy-4'-trifluoromethylbenzophenone are not widely detailed in available literature, related compounds often involve reactions such as Friedel-Crafts acylation or similar processes that facilitate the formation of benzophenones with various substituents . For instance, related compounds like 4'-Methoxy-3-(trifluoromethyl)benzophenone can be synthesized through acylation reactions involving trifluoromethyl-substituted benzoyl chlorides.

Research Findings

Research into benzophenones often focuses on their reactivity and potential applications in fields such as medicinal chemistry or materials science.

Hydroxylation Reactions

In studies involving hydroxylation reactions of symmetrical benzophenones, it was observed that substituents significantly influence regioselectivity. While not directly focused on 4-Methoxy-4'-trifluoromethylbenzophenone, these findings suggest that unsymmetrical derivatives might exhibit unique reactivity patterns based on their substituent arrangement .

Potential Applications

Benzophenones are explored for various applications due to their ability to participate in diverse chemical transformations. The presence of trifluoromethyl groups can enhance stability and modulate electronic properties, making them valuable in drug development or advanced materials synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume